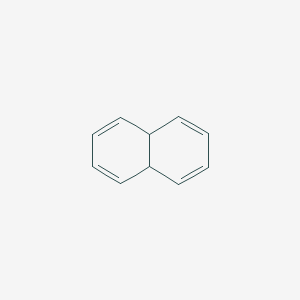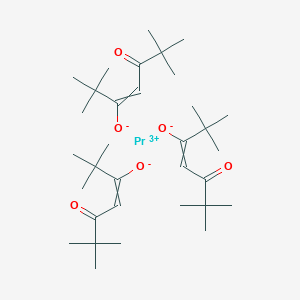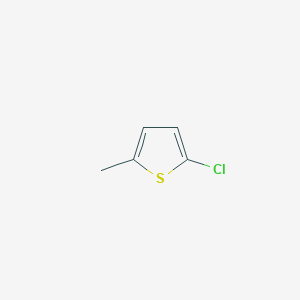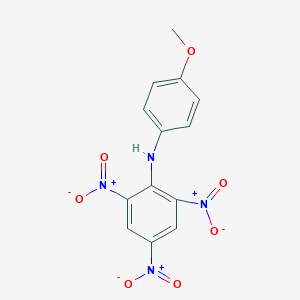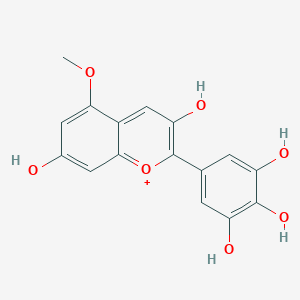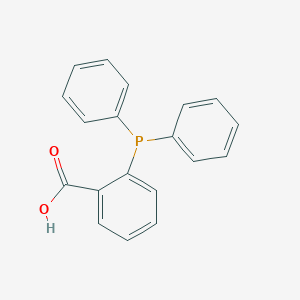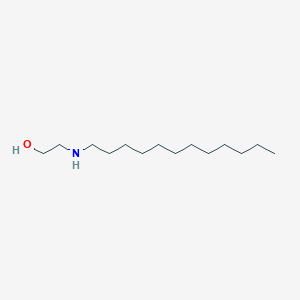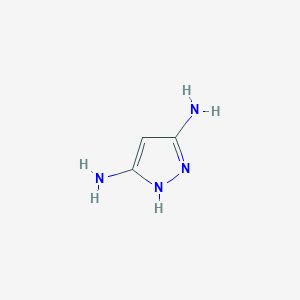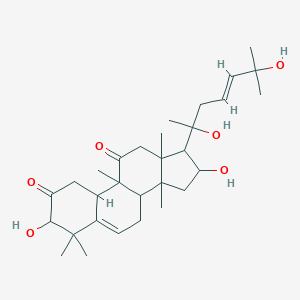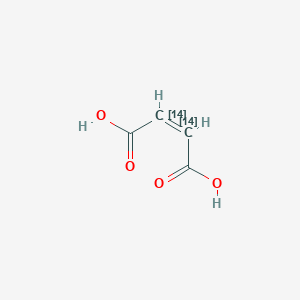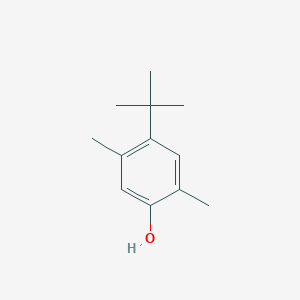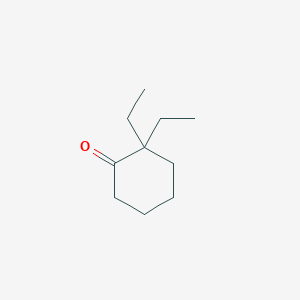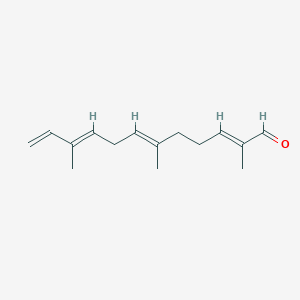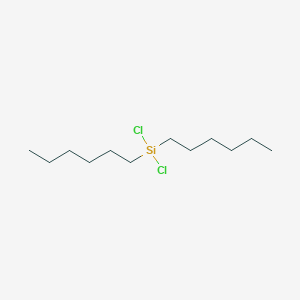
Dichlorodihexylsilane
概要
説明
Synthesis Analysis
The synthesis of dichlorosilane derivatives often involves the use of starting materials such as dichlorodivinylsilane and chlorotrivinylsilane, which can react with ammonia or cyanamide to yield silazanes or silylcarbodiimides, respectively . Another method includes the Wurtz-type reductive coupling, which can influence the yield and molecular weight distribution of the resulting polysilanes . Direct synthesis methods have also been reported, such as the treatment of dichloromonosilane with lithium naphthalenide to obtain disilenes .
Molecular Structure Analysis
The molecular structure of dichlorosilane derivatives can be complex, with different conformations possible. For example, dichloromethylvinylsilane has been found to exist in both gauche and trans conformations in the gas phase, with specific bond lengths and angles determined by electron diffraction . The Si=Si bond length and steric coverage by substituents have been characterized in disilenes .
Chemical Reactions Analysis
Dichlorosilanes can participate in various chemical reactions. They can form equilibrium with cyclic silazanes , undergo intramolecular rearrangements with anhydrous aluminum chloride , and react with lithium for the synthesis of low-molecular-weight organosilane polymers . Additionally, they can be used as reducing agents in palladium-catalyzed reductive coupling reactions and react with halocarbons to form disilanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorosilane derivatives are influenced by their molecular structure. For instance, the equilibrium constant for the reaction between chloroterminated N-methyldimethylsilazane chains and trimeric ring structures has been quantified . The functionalization of polysilanes with chlorine end-groups has been confirmed by Si-29 NMR spectroscopy . The stability of disilenes in air has been attributed to the steric protection provided by bulky substituents .
科学的研究の応用
Synthesis and Structural Characterization
Dichlorodihexylsilane is utilized in the synthesis and structural characterization of various compounds. For example, it's used in the synthesis of platinum-silyl dimers, which are catalysts or precursors in silane oligomerization reactions, highlighting its role in the development of silicon-based compounds (Zarate, Tessier‐Youngs, & Youngs, 1988).
Polysilane Production
Dichlorodihexylsilane plays a role in producing polysilanes, used in applications requiring photosensitivity and as precursors to beta-SiC. This highlights its importance in materials science, particularly in the development of silicon-based materials (Calas, Dunoguès, Déléris, & Duffaut, 1982).
Light Emitting Polymers
In the field of optoelectronics, dichlorodihexylsilane is used in synthesizing blue light-emitting polymers. It's employed in the preparation of 2,7-disubstituted dibenzosilole monomers, leading to more efficient light-emitting devices compared to polyfluorene (Chan, Mckiernan, Towns, & Holmes, 2005).
Chemical Resistance of Polydimethylsiloxane
Dichlorodihexylsilane is significant in enhancing the chemical resistance of polydimethylsiloxane (PDMS) in microfluidic devices. When PDMS undergoes thermal treatment at high temperatures, its swelling is reduced, and its resistance to extracting media like dichloromethane improves, expanding the application area of PDMS-based microfluidics (Lee, Kim, Kim, Bae, Lee, & Cho, 2013).
Safety And Hazards
特性
IUPAC Name |
dichloro(dihexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26Cl2Si/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAYZPGATNMOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97036-67-4 | |
| Record name | Silane, dichlorodihexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9066338 | |
| Record name | Silane, dichlorodihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodihexylsilane | |
CAS RN |
18204-93-8 | |
| Record name | Dichlorodihexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorodihexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018204938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorodihexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorodihexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodihexylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
